Methyl 5-fluoro-1H-indazole-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named methyl 5-fluoro-1H-indazole-3-carboxylate , adhering to IUPAC guidelines. The numbering of the indazole ring begins at the nitrogen atom in the 1-position, with the fluorine substituent at the 5-position and the methyl ester group at the 3-position. Key identifiers include:
The systematic name and identifiers confirm the compound’s structure, distinguishing it from positional isomers such as methyl 6-fluoro-1H-indazole-3-carboxylate.
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this compound remains unreported, insights can be inferred from related indazole esters. For example:
- Bond Conjugation : In methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the indazole ring and ester moiety are nearly coplanar, suggesting conjugation between the aromatic system and the carboxylate group. This conjugation stabilizes the molecular geometry, as evidenced by a C3–C14 bond length of 1.4790 Å in the analogous compound.
- Torsional Angles : Substituents on the indazole ring influence torsional flexibility. For instance, the bond angle at the junction of the indazole and ester groups in related structures is approximately 110.9°.
Computational models predict similar trends for this compound, with density functional theory (DFT) simulations indicating planar alignment of the fluorinated ring and ester group. These models highlight intramolecular interactions, such as C–H···O hydrogen bonds, which further stabilize the geometry.
Tautomeric Forms and Protonation State Analysis
Indazole derivatives exhibit annular tautomerism , existing as 1H- or 2H-tautomers (Figure 1). For this compound:
- 1H-Tautomer Dominance : The 1H-form is thermodynamically favored due to aromatic stabilization, with a calculated energy difference of ~3.6 kcal/mol over the 2H-form. This preference is consistent with NMR data for analogous indazoles, where the 1H-tautomer constitutes >90% of the equilibrium.
- Protonation States :
The ester group at the 3-position mildly electron-withdrawing effects, slightly lowering the pKa of N1 compared to unsubstituted indazole (predicted ΔpKa ≈ −0.5). Hydrogen bonding between the ester carbonyl and NH group further stabilizes the 1H-tautomer, as observed in X-ray studies of similar compounds.
Figure 1 : Tautomeric equilibrium of this compound. $$ \text{1H-Tautomer} \leftrightarrow \text{2H-Tautomer} $$
Properties
IUPAC Name |
methyl 5-fluoro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMSTQBPEVBPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506964 | |
| Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-73-4 | |
| Record name | Methyl 5-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of 5-fluoro-1H-indazole-3-carboxylic Acid
A common and straightforward method involves the esterification of 5-fluoro-1H-indazole-3-carboxylic acid with methanol under acidic conditions.
| Parameter | Description |
|---|---|
| Starting Material | 5-fluoro-1H-indazole-3-carboxylic acid |
| Reagent | Methanol |
| Catalyst | Sulfuric acid or other strong acid |
| Temperature | 20°C to 80°C |
| Reaction Time | 24 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Work-up | Concentration, extraction with ethyl acetate, washing with brine |
- Sulfuric acid (1.5 mL) was added to a solution of 5-fluoro-1H-indazole-3-carboxylic acid in methanol.
- The mixture was heated at 80°C under nitrogen atmosphere for 24 hours.
- After reaction completion, the mixture was concentrated and extracted with ethyl acetate and water.
- The organic layer was washed with brine and concentrated to isolate methyl 5-fluoro-1H-indazole-3-carboxylate as a white solid with a yield of approximately 86%.
Methylation of Indazole-3-carboxylic Acid Derivatives
Another method involves methylation of the indazole-3-carboxylic acid or its salts using methylating agents in the presence of bases.
- Methylation can be performed using methyl iodide or dimethyl sulfate as methylating agents.
- The reaction is typically carried out in polar solvents such as lower alkanols (e.g., methanol or ethanol).
- The presence of alkali metal alkoxides or alkaline earth metal oxides/alkoxides as bases facilitates methylation.
- The process can be hazardous due to hydrogen evolution during in situ formation of alkoxide bases, but improved methods use alkaline earth metal oxides to reduce hazards and side products.
Reaction Conditions Summary:
| Parameter | Description |
|---|---|
| Starting Material | Indazole-3-carboxylic acid (or 5-fluoro derivative) |
| Methylating Agent | Methyl iodide or dimethyl sulfate |
| Base | Alkali metal alkoxide or alkaline earth metal oxide |
| Solvent | Polar solvent (methanol, ethanol) |
| Temperature | Ambient to reflux temperatures |
| Reaction Time | Several hours |
| Side Products | Minor formation of 2-methyl esters (~7-10%) |
This method yields methyl esters with high purity and yield, avoiding the formation of multiple side products when alkaline earth metal oxides are used instead of alkali metal alkoxides.
Fluorination and Esterification Multi-Step Routes
In some synthetic schemes, the fluorinated indazole core is constructed first, followed by esterification.
- Starting from 1H-indazole-3-carboxylic acid, selective fluorination at the 5-position is performed using electrophilic fluorinating agents.
- The fluorinated acid is then esterified using methanol and acid catalysis as described above.
- This route allows precise control over fluorine placement but may involve additional purification steps.
Comparative Data Table of Preparation Methods
Research Findings and Industrial Considerations
- The use of alkaline earth metal oxides (e.g., calcium oxide) as bases in methylation reactions improves safety and product purity compared to alkali metal alkoxides, which generate hazardous hydrogen gas during in situ formation.
- Esterification under acidic conditions is well-established and scalable, with yields typically above 80%.
- Industrial-scale synthesis may incorporate continuous flow reactors and optimized purification protocols to enhance efficiency and reduce environmental impact.
- Side reactions such as formation of 2-methyl esters or over-esterification are minimized by controlling reaction conditions and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-fluoro-1H-indazole-3-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. It has been shown to inhibit specific enzymes involved in tumor growth, making it a target for cancer therapy.
Case Study: Anticancer Activity
Recent studies have demonstrated its anticancer properties against various cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| K562 | 5.15 | Induces apoptosis via p53 pathway modulation |
| HEK-293 | 33.2 | Selective toxicity towards cancer cells |
These findings indicate that this compound can induce cell death in cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent .
Agricultural Chemistry
The compound is also utilized in agricultural chemistry for formulating agrochemicals aimed at pest control and crop protection. Its enhanced biological activity contributes to improved efficacy in protecting crops from various pests, thereby enhancing agricultural productivity.
Biochemical Research
In biochemical research, this compound is employed to study enzyme activity and metabolic pathways. Its interactions with enzymes can either inhibit or activate their functions, providing insights into complex biological processes.
Example of Enzyme Interaction
Research indicates that this compound can bind to specific enzymes, altering their activity and influencing metabolic processes. Such interactions are critical for understanding its potential therapeutic applications .
Material Science
This compound is explored for its potential in creating novel materials with unique properties. Its structural characteristics may lead to advancements in materials with improved thermal stability and electrical conductivity.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for accurately detecting and quantifying related compounds across various samples. Its consistent properties make it an essential tool in research settings .
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological targets, thereby increasing its efficacy. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 5-fluoro-1H-indazole-3-carboxylate belongs to a family of indazole-3-carboxylates with varying substituents. Below is a detailed comparison with structurally related compounds:
Structural and Physical Properties
Key Differences
Substituent Effects: Fluorine vs. Ethyl Ester vs. Methyl Ester: Ethyl 5-fluoro-1H-indazole-3-carboxylate (CAS 1016-36-0) has a longer alkyl chain, which may slow ester hydrolysis in vivo, prolonging its half-life .
Synthetic Utility: Methyl 5-amino-1H-indazole-3-carboxylate (CAS 660411-95-0) is more reactive in cross-coupling reactions due to the amino group, enabling diversification into complex scaffolds . The methoxy variant (CAS 90915-65-4) exhibits reduced electrophilicity compared to the fluoro derivative, making it less reactive in SNAr reactions .
Safety Profiles :
- Ethyl 5-fluoro-1H-indazole-3-carboxylate is classified as harmful if swallowed (H302) or inhaled (H319), whereas safety data for the methyl ester counterpart remains unspecified in available literature .
Biological Activity
Methyl 5-fluoro-1H-indazole-3-carboxylate (C9H7FN2O2) is a fluorinated indazole compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a fluorine atom at the 5-position of the indazole ring and a carboxylate group at the 3-position. This unique structure contributes to its enhanced biological activity and stability compared to non-fluorinated analogs. The molecular weight of the compound is approximately 194.165 g/mol, and it typically exists as a yellow solid.
Targeting Kinases
Research indicates that this compound may inhibit various kinases, including chk1, chk2, and sgk. These kinases play crucial roles in cell cycle regulation and cellular stress responses, suggesting that the compound could modulate these pathways to exert its biological effects.
Biochemical Pathways
The interaction of this compound with its biological targets may lead to significant alterations in key biochemical pathways, including:
- Cell Cycle Regulation : The inhibition of specific kinases could disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
- Cell Volume Regulation : Modulation of cellular signaling pathways may affect cell volume homeostasis, impacting cell survival and proliferation.
Biological Activities
This compound has been evaluated for various biological activities:
- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been tested against Hep-G2 liver cancer cells, demonstrating IC50 values comparable to standard chemotherapeutic agents .
- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Efficacy : A study reported that derivatives of indazole, including this compound, exhibited varying degrees of antitumor activity across different cancer cell lines. The most notable activity was observed against Hep-G2 cells, with some derivatives showing efficacy superior to that of 5-Fluorouracil (5-FU), a commonly used anticancer drug .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor | Hep-G2 | Varies | Superior efficacy compared to 5-FU |
| Antimicrobial | Various pathogens | Not specified | Potential candidate for infection treatment |
Q & A
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets. Fluorine’s electronegativity enhances H-bonding with lysine residues .
- MD Simulations : GROMACS assesses conformational stability in aqueous environments, critical for pharmacokinetic predictions .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact (irritation reported in analogs) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Which catalytic systems enhance regioselectivity in derivatization reactions?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
